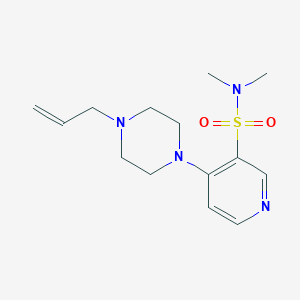![molecular formula C19H15ClN2O3S2 B215395 N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215395.png)
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide, also known as CB-MsPh-3-PS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which have been widely used in the development of drugs for various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide also inhibits the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in inflammation. It also reduces the levels of inflammatory mediators, such as COX-2 and iNOS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide is its high potency and specificity towards cancer cells and inflammation. It has also been found to have low toxicity towards normal cells. However, one of the limitations of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide is its poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to develop new methods for synthesizing N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide with improved solubility and potency. Additionally, the development of new analogs of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide could lead to the discovery of even more potent and specific compounds for therapeutic use.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide involves the reaction of 4-chlorobenzoyl chloride with 4-methylthiophenol in the presence of a base to form 4-(4-methylphenylthio)benzoyl chloride. This intermediate is then reacted with 3-pyridinesulfonamide in the presence of a base to form N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory and analgesic effects.
Propiedades
Nombre del producto |
N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide |
|---|---|
Fórmula molecular |
C19H15ClN2O3S2 |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
4-chloro-N-[4-(4-methylphenyl)sulfanylpyridin-3-yl]sulfonylbenzamide |
InChI |
InChI=1S/C19H15ClN2O3S2/c1-13-2-8-16(9-3-13)26-17-10-11-21-12-18(17)27(24,25)22-19(23)14-4-6-15(20)7-5-14/h2-12H,1H3,(H,22,23) |
Clave InChI |
XJHGOPIXUAUOCI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215314.png)
![1-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215315.png)

![1-(4-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215317.png)


![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)

![3-ethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B215326.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)
